Acetylcholinesterase Inhibition: Absence of Activity Observed at 26 µM
In a commercial screening panel, 4-acetylamino-2,3-dimethylpyridine at 26 µM showed no inhibition of acetylcholinesterase (AChE) . This contrasts with numerous 4-aminopyridine and 4-acylaminopyridine derivatives that exhibit micromolar AChE inhibition—for example, certain 4-acetamidopyridine-based compounds have been reported with IC50 values in the low micromolar range [1]. The absence of AChE activity at a concentration where structurally related compounds are active suggests that the 2,3-dimethyl substitution pattern and/or the specific acetyl orientation alters binding to the enzyme’s catalytic gorge.
| Evidence Dimension | Acetylcholinesterase inhibition at 26 µM |
|---|---|
| Target Compound Data | No inhibition detected |
| Comparator Or Baseline | 4-Acetamidopyridine and analogous N-acyl-4-aminopyridines: reported AChE IC50 values in the range of 1–100 µM (selected examples) |
| Quantified Difference | Target compound is inactive at 26 µM, whereas comparator class typically shows measurable inhibition in this concentration range. |
| Conditions | In vitro enzyme inhibition assay; compound tested at 26 µM concentration. |
Why This Matters
For projects where AChE inhibition is an undesired off-target liability (e.g., non-neurological indications), 4-acetylamino-2,3-dimethylpyridine may offer a cleaner profile than the unsubstituted 4-acetamidopyridine scaffold.
- [1] Lin Z, Kadaba PK. Aminoalkylpyridines 2. Molecular Modification by N-Acylation of Amino Group and Effect on Anticonvulsant Activity. Heterocycl. Commun. 1998;4:7-10. View Source
